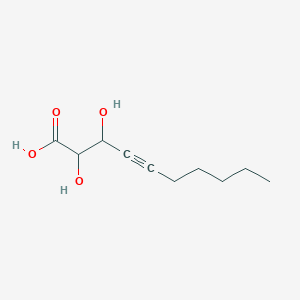
2,3-dihydroxydec-4-ynoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Matsutakic acid a, also known as matsutakate a, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Matsutakic acid a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, matsutakic acid a is primarily located in the cytoplasm. Outside of the human body, matsutakic acid a can be found in mushrooms. This makes matsutakic acid a a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Synthesis and Analysis
- 2-Amino-3-hydroxyhex-4-ynoic acid, a compound similar to 2,3-dihydroxydec-4-ynoic acid, was studied for its synthesis and analysis. This study involved separation, characterization, and determination of configurations through various chemical techniques (Niimura & Hatanaka, 1974).
Synthetic Methods Development 2. Development of synthetic methods for related compounds like 3-hydroxy-pent-4-ynoic acids has been explored. Such research underlines the importance of understanding the synthesis and chemical properties of similar compounds to this compound (López-Reyes et al., 2013).
Chemical Transformations 3. Research into the transformation of alkenoic acids to alkynoic acids through bromination and dehydrobromination techniques, provides insight into the chemical pathways that might be relevant for compounds like this compound (Gunstone & Hornby, 1969).
Catalytic Applications 4. Studies on the carboxylation of similar molecules, like 2-methylbutyn-3-ol-2, using specific catalysts, can be relevant for understanding the chemical behavior and potential catalytic applications of this compound (Finashina et al., 2016).
Synthesis of Liquid Crystalline Compounds 5. The synthesis and analysis of liquid crystalline compounds, which include similar structural elements to this compound, suggest potential applications in material science and liquid crystal technology (López-Velázquez et al., 2012).
Medicinal Chemistry and Drug Design 6. The study of 4-aminohex-5-ynoic acid, a compound structurally similar to this compound, reveals its potential in medicinal chemistry, specifically in enzyme inhibition mechanisms. This research could provide insights into the possible bioactive roles of similar compounds (Jung et al., 1978).
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2,3-dihydroxydec-4-ynoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-6-7-8(11)9(12)10(13)14/h8-9,11-12H,2-5H2,1H3,(H,13,14) |
Clave InChI |
VSKXYKGCLVJSEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(C(C(=O)O)O)O |
Sinónimos |
masutakic acid A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Hexyl-2-oxo-imidazolidin-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1250077.png)


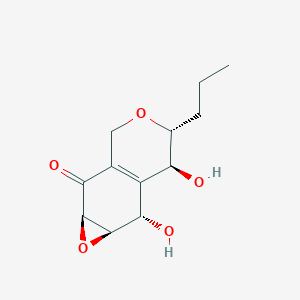
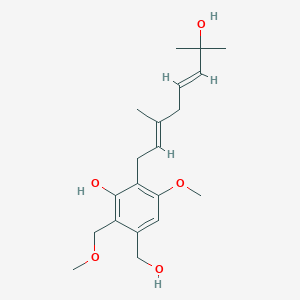


![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)
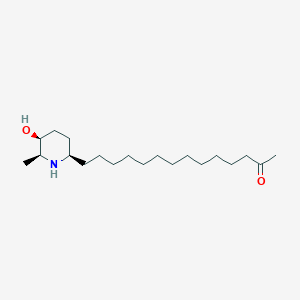
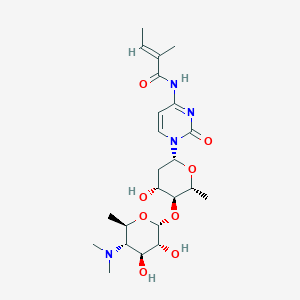

![(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250097.png)

